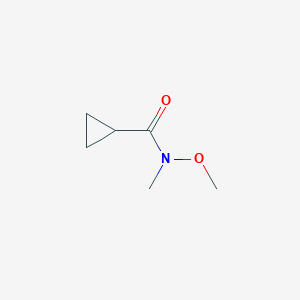![molecular formula C8H5NO3S B175391 2-Mercaptobenzo[D]oxazole-4-carboxylic acid CAS No. 127413-03-0](/img/structure/B175391.png)
2-Mercaptobenzo[D]oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptobenzo[D]oxazole-4-carboxylic acid, also known as MBOCA, is an organic compound with a molecular formula of C8H5NO2S. It is a crystalline solid, which is primarily used in the manufacturing of polyurethane products. MBOCA is a potent carcinogen and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).
Wirkmechanismus
2-Mercaptobenzo[D]oxazole-4-carboxylic acid is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. 2-Mercaptobenzo[D]oxazole-4-carboxylic acid has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been shown to induce DNA damage and mutations in cells, which can lead to the development of cancer. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. 2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been shown to have toxic effects on the liver, kidneys, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been used in scientific research as a tool to study the effects of carcinogens on cells. It has been shown to induce DNA damage and mutations in cells, which can lead to the development of cancer. However, 2-Mercaptobenzo[D]oxazole-4-carboxylic acid is a potent carcinogen and must be handled with extreme care. It is also difficult to work with due to its low solubility in water.
Zukünftige Richtungen
1. Investigate the mechanisms of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid-induced DNA damage and mutations in cells.
2. Develop new methods for the detection and quantification of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid in environmental samples.
3. Study the effects of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid on different cell types and tissues.
4. Develop new strategies for the prevention and treatment of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid-induced carcinogenesis.
5. Investigate the role of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid in the development of other diseases such as cardiovascular disease and neurodegenerative diseases.
Synthesemethoden
2-Mercaptobenzo[D]oxazole-4-carboxylic acid is synthesized by the condensation of o-nitroaniline and thioacetic acid followed by the cyclization of the resulting intermediate. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-Mercaptobenzo[D]oxazole-4-carboxylic acid is primarily used in the manufacturing of polyurethane products such as coatings, adhesives, and sealants. However, it has also been used in scientific research as a tool to study the effects of carcinogens on cells. 2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been shown to induce DNA damage and mutations in cells, which can lead to the development of cancer.
Eigenschaften
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)9-8(13)12-5/h1-3H,(H,9,13)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUJYUTYBZIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptobenzo[D]oxazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)










